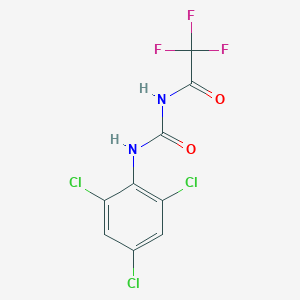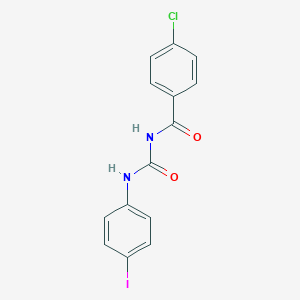![molecular formula C18H15ClN6O B284433 N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284433.png)
N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTAP, is a chemical compound that has been widely studied for its potential therapeutic applications. CTAP belongs to the class of compounds known as triazolopyrimidines, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several tyrosine kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. This compound has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, this compound has been shown to have a relatively low toxicity profile, which is important for the development of safe and effective cancer therapies. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One area of research is the development of new this compound analogs with improved antitumor activity and reduced toxicity. Another area of research is the study of the mechanism of action of this compound, which may lead to the development of new cancer therapies that target key signaling pathways involved in cancer cell growth and survival. Finally, the study of this compound's antiviral and antibacterial properties may lead to the development of new therapies for infectious diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps, including the reaction of 4-chloroaniline with 2-pyridinecarboxaldehyde to form 4-chloro-N-(pyridin-2-yl)aniline. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 4-chloro-N-(pyridin-2-yl)-5-methyl-1,2,4-triazole-3-carboxamide. The final step involves the reaction of this intermediate with 2-cyanopyridine to form this compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
Formule moléculaire |
C18H15ClN6O |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-14-4-2-13(19)3-5-14)16(12-6-8-20-9-7-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23) |
Clé InChI |
POKVSMZJNKHUNF-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)


![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)




![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
